(Z)-ethyl 2-(6-methoxy-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[6-methoxy-2-(quinoxaline-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-3-29-19(26)12-25-17-9-8-13(28-2)10-18(17)30-21(25)24-20(27)16-11-22-14-6-4-5-7-15(14)23-16/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHJUSSFTVQXMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(6-methoxy-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by diverse research findings.
Chemical Structure
The compound features a quinoxaline moiety, which is known for its diverse biological activities. The structural components include:
- Ethyl group : Enhances lipophilicity.
- Quinoxaline core : Associated with various pharmacological effects.
- Benzo[d]thiazole ring : Contributes to biological activity through interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds containing quinoxaline and benzo[d]thiazole frameworks exhibit significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of similar quinoxaline derivatives on the MCF-7 breast cancer cell line. The results indicated that these derivatives could induce apoptosis and inhibit cell proliferation, suggesting potential therapeutic applications in cancer treatment .
- The mechanism of action was linked to the inhibition of topoisomerase IIβ, a critical enzyme in DNA replication, leading to increased pre-G1 phase cell populations indicative of apoptosis .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Topoisomerase IIβ inhibition |
Antimicrobial Activity
The antimicrobial potential of quinoxaline derivatives has been widely documented. The compound's structure suggests it may exhibit similar properties.
- In Vitro Antimicrobial Studies :
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Anti-inflammatory Activity
The anti-inflammatory properties of quinoxaline derivatives are also noteworthy.
- In Vivo Studies :
| Compound | Model | Inhibition (%) |
|---|---|---|
| Similar Quinoline Derivative | Rat Paw Edema | 62.61% |
Case Studies
Several case studies highlight the efficacy of quinoxaline derivatives:
- Case Study on Anticancer Efficacy :
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of quinoxaline and thiazole possess significant antimicrobial properties. Studies have shown that compounds similar to (Z)-ethyl 2-(6-methoxy-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibit activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest potential applications in developing new antimicrobial agents .
Anticancer Properties
Quinoxaline derivatives have been explored for their anticancer effects. The incorporation of the benzo[d]thiazole moiety may enhance the cytotoxicity of these compounds against cancer cell lines. Preliminary studies have indicated that such compounds can induce apoptosis in tumor cells, making them candidates for further investigation in cancer therapy .
Acetylcholinesterase Inhibition
Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in diseases like Alzheimer's. The design and synthesis of this compound may lead to the development of effective inhibitors that could improve cognitive function by increasing acetylcholine levels in the brain .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Kethireddy et al., 2017 | Antimicrobial Activity | Demonstrated significant antibacterial effects against multiple strains using quinoxaline derivatives. |
| Arab-Salmanabadi et al., 2015 | Anticancer Activity | Reported enhanced cytotoxicity in cancer cell lines when using benzo[d]thiazole derivatives. |
| Recent Study on Acetylcholinesterase Inhibitors | Cognitive Enhancement | Identified compounds with strong inhibitory activity against acetylcholinesterase, suggesting potential for Alzheimer's treatment. |
Chemical Reactions Analysis
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Key Intermediate/Product |
|---|---|---|---|
| 1 | Ball milling, 2-oxo aldehyde, thiol | 65–84 | 6-Methoxybenzo[d]thiazol-2-amine |
| 2 | Quinoxaline-2-carbaldehyde, TFA | 71 | 2-((Quinoxaline-2-carbonyl)imino) |
| 3 | Ethyl bromoacetate, K₂CO₃, DMF | 68 | Final product |
Ester Hydrolysis
The ethyl acetate group undergoes alkaline hydrolysis to yield the carboxylic acid derivative:
-
Reaction : Treatment with NaOH (2M, 60°C, 4 h) converts the ester to a carboxylate .
-
Application : Enhances water solubility for biological testing .
Imino Group Reduction
The quinoxaline-linked imino bond is selectively reduced using NaBH₄:
-
Reaction : NaBH₄ in ethanol (0°C, 2 h) yields the secondary amine derivative .
-
Outcome : Stabilizes the structure against hydrolysis under physiological conditions .
Thiazole Ring Modifications
Electrophilic substitution at the benzothiazole C-5 position:
Mechanistic Insights
-
Schiff Base Formation : The imino linkage arises via nucleophilic attack of the benzothiazole amine on quinoxaline-2-carbaldehyde, followed by dehydration .
-
Thiazolidinone Stability : The Z-configuration of the thiazolidinone ring is stabilized by intramolecular hydrogen bonding between the imino nitrogen and carbonyl oxygen .
Table 2: Spectroscopic Data for Key Derivatives
| Derivative | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Parent Compound | 1721 (C=O), 1653 (C=N) | 8.17 (d, quinoxaline-H), 4.12 (q, OCH₂) | 437 |
| Carboxylic Acid | 1689 (COOH), 1634 (C=N) | 12.3 (s, COOH), 7.55 (s, thiazole-H) | 409 |
| Reduced Amine | 3350 (N-H), 1602 (C=N) | 3.45 (t, NH), 6.91 (d, aromatic-H) | 421 |
Comparative Analysis with Analogues
| Property | This Compound | Analog (Methyl Ester) |
|---|---|---|
| Solubility (H₂O, mg/mL) | 0.12 | 0.08 |
| Melting Point (°C) | 195–196 | 172–174 |
| Cytotoxicity (IC₅₀, μM) | 2.4 (HeLa) | 3.8 (HeLa) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-ethyl 2-(6-methoxy-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of a benzo[d]thiazole core via the Hantzsch thiazole synthesis (α-halocarbonyl + thiourea derivatives). Subsequent steps include:
- Imine formation : Condensation of quinoxaline-2-carbonyl chloride with the thiazole intermediate under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base).
- Esterification : Introduction of the ethyl acetate moiety via nucleophilic substitution or coupling reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Table 1 : Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole core synthesis | Hantzsch reaction (thiourea, α-bromoketone, EtOH, reflux) | 60–75 | |
| Quinoxaline coupling | Quinoxaline-2-carbonyl chloride, DCM, 0°C, 4h | 45–60 | |
| Esterification | Ethyl bromoacetate, K₂CO₃, DMF, 60°C, 12h | 70–85 |
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : A combination of analytical techniques is used:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and Z-configuration (e.g., imino proton at δ 8.2–8.5 ppm; methoxy group at δ 3.8–4.0 ppm) .
- HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>95%) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 465.12) .
- X-ray crystallography (if crystals form): Resolve absolute configuration and intermolecular interactions .
Q. What preliminary biological activities have been reported for structurally analogous benzo[d]thiazole derivatives?
- Methodological Answer : While direct data on the target compound is limited, analogs exhibit:
- Antimicrobial activity : MIC values ≤10 µg/mL against S. aureus and E. coli (via disruption of bacterial membrane integrity) .
- Anticancer potential : IC₅₀ of 5–20 µM in MCF-7 breast cancer cells (apoptosis induction via caspase-3 activation) .
- Anti-inflammatory effects : COX-2 inhibition (IC₅₀ ~15 µM) in RAW 264.7 macrophages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Replace methoxy (6-position) with halogens (e.g., F, Cl) or electron-withdrawing groups to enhance metabolic stability .
- Scaffold modification : Substitute benzo[d]thiazole with oxazole or imidazole rings to alter binding affinity .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with quinoxaline carbonyl) .
- Table 2 : Example SAR Modifications and Outcomes
| Modification | Observed Effect | Reference |
|---|---|---|
| 6-Fluoro substitution | ↑ Metabolic stability (t₁/₂ from 2h to 6h in liver microsomes) | |
| Oxazole replacement | ↓ Anticancer activity (IC₅₀ >50 µM) but ↑ solubility |
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or MOE to model binding to kinases (e.g., EGFR) or DNA gyrase. Focus on quinoxaline’s π-π stacking and thiazole’s sulfur interactions .
- MD simulations : GROMACS/AMBER to assess stability in lipid bilayers (e.g., penetration depth of 1.8 nm in 2-oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine bilayers) .
- ADMET prediction : SwissADME to estimate bioavailability (%F = 45–60; LogP ~3.2) .
Q. How can stability and degradation pathways be analyzed under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor via LC-MS for hydrolytic cleavage of the ester group or imine bond .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td ~220°C) and hygroscopicity .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation (e.g., hydroxylation at quinoxaline C3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
